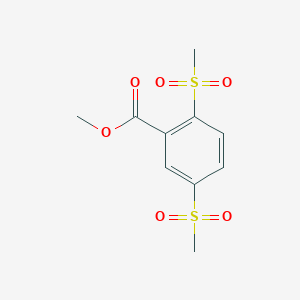

Methyl 2,5-bis(methylsulfonyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2,5-bis(methylsulfonyl)benzoate is a compound that is part of a broader class of chemicals known for their sulfonyl functional groups. These compounds are of interest due to their potential applications in various chemical reactions and material sciences. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related sulfonyl compounds, which can help us infer the characteristics of methyl 2,5-bis(methylsulfonyl)benzoate.

Synthesis Analysis

The synthesis of sulfonyl compounds can involve multiple steps, including etherification, sulfonyl chloride formation, amine reactions, and esterification, as seen in the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate . Similarly, bis(methylsulfonamido) sulfone is synthesized from imidobis(sulfonyl chloride) and bis(trimethylsilyl)methane in chlorotrimethylsilane solution . These methods suggest that the synthesis of methyl 2,5-bis(methylsulfonyl)benzoate would likely involve multiple steps and could be optimized for better yields.

Molecular Structure Analysis

The molecular structures of sulfonyl compounds are characterized by the presence of sulfonyl groups attached to aromatic rings or other substituents. For instance, the structure of 2,5-bis(methylthio)-1,4-benzoquinone shows an essentially planar benzoquinone core with substituents affecting the bond distances . The molecular structures of bis(methylsulfonamido) sulfone and bis(trifluoromethylsulfonamido) sulfone reveal that these molecules are connected by N-H...O hydrogen bridges, forming infinite chains or layers . These structural insights are crucial for understanding the molecular geometry and potential reactivity of methyl 2,5-bis(methylsulfonyl)benzoate.

Chemical Reactions Analysis

Sulfonyl compounds participate in various chemical reactions, such as the migratory insertion of bis(phenylsulfonyl)carbene into aromatic C-H bonds . The reactivity of sulfonyl compounds with organolithium reagents has also been demonstrated, where sulfonyl groups can be replaced by alkyl groups . These reactions highlight the versatility of sulfonyl compounds in organic synthesis, which could be applicable to methyl 2,5-bis(methylsulfonyl)benzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl compounds are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds in 2,6-bis(arylsulfonyl)anilines leads to high fluorescence emissions in the solid state . The electron delocalization in bis((trifluoromethyl)sulfonyl)amine and related compounds results in a shortening of the S-N bond upon deprotonation . These properties, such as fluorescence and bond lengths, are important for the practical applications of sulfonyl compounds, including methyl 2,5-bis(methylsulfonyl)benzoate.

Orientations Futures

“Methyl 2,5-bis(methylsulfonyl)benzoate” and similar compounds are being used in various areas of research, including neurology, addiction, Alzheimer’s, depression, Huntington’s, Parkinson’s, schizophrenia, stress and anxiety, and pain and inflammation . Future research may focus on these areas and potentially uncover new applications for this compound.

Propriétés

IUPAC Name |

methyl 2,5-bis(methylsulfonyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O6S2/c1-16-10(11)8-6-7(17(2,12)13)4-5-9(8)18(3,14)15/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGBRRKSEGVVOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

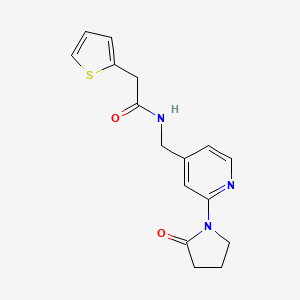

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,5-bis(methylsulfonyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(isopropylthio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B3020019.png)

![2-[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B3020020.png)

![1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3020024.png)

![9-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3020025.png)

![5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride](/img/structure/B3020033.png)

![6-[(4-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3020036.png)